
5,5,5-Trifluoro-l-leucine
Overview
Description
5,5,5-Trifluoro-l-leucine: is a fluorinated analog of the amino acid leucine. It is characterized by the substitution of three hydrogen atoms in the methyl group of leucine with fluorine atoms. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoro-l-leucine typically involves the introduction of trifluoromethyl groups into the leucine structure. One common method is the reaction of leucine with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 5,5,5-Trifluoro-l-leucine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various fluorinated derivatives of leucine, which can be further utilized in peptide synthesis and other applications .
Scientific Research Applications
Scientific Research Applications of 5,5,5-Trifluoro-l-leucine
This compound is a fluorinated analog of the amino acid leucine, characterized by three fluorine atoms replacing hydrogen atoms in the methyl group of leucine. This substitution gives the compound unique properties, making it valuable in various scientific and industrial applications.
Chemistry
This compound is used in the synthesis of highly fluorinated peptides, which exhibit enhanced thermal stability and unique chemical properties. The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides. The compound can also be oxidized using oxidizing agents like potassium permanganate, or reduced using reducing agents such as lithium aluminum hydride, to form different fluorinated derivatives of leucine. These derivatives can be further utilized in peptide synthesis and other applications.
Biology
In biological research, this compound is used to study protein folding and stability. Incorporating fluorinated amino acids into proteins can provide insights into the effects of fluorination on protein structure and function. this compound (TFL) has a structural similarity to leucine, allowing it to interact with various metabolic pathways. The trifluoromethyl group enhances its lipophilicity and stability, influencing protein synthesis and cellular signaling. TFL acts as a competitive inhibitor in pathways that utilize leucine, potentially affecting protein synthesis rates in muscle and other tissues. Similar to leucine, TFL may activate the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and metabolism.
Medicine
Fluorinated amino acids can improve the pharmacokinetic properties of peptide-based drugs, such as increased metabolic stability and prolonged circulation times.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased resistance to degradation.
Effects on Yeast Models
Research has demonstrated that TFL can be used as a selective marker in yeast ( Saccharomyces cerevisiae ) studies. A study characterized a TFL-resistant mutant strain, which exhibited altered gene expression related to amino acid metabolism.
Impact on Muscle Metabolism
TFL’s effects on muscle metabolism have been explored through dietary supplementation studies. A double-blind trial indicated that L-leucine supplementation (including analogs like TFL) improved functional status in older adults by enhancing lean tissue mass (LTM) and physical performance metrics.
Antioxidant Activity
TFL has been implicated in modulating antioxidant defenses in liver tissues. In studies assessing the effects of an L-leucine-rich diet (which includes TFL), it was found that this dietary approach reduced catalase (CAT) activity, suggesting a potential role in oxidative stress management.
Leucine Supplementation and mTOR Activation
Leucine is a well-known activator of the mammalian target of rapamycin (mTOR) . Because mTOR signaling regulates several aspects of metabolism, the potential of leucine as a dietary supplement for treating obesity and diabetes mellitus has been investigated . Oral leucine administration increases protein synthesis in the white adipose tissue, skeletal muscle, liver, heart, kidney, and pancreas .
Leucine Metabolism and Insulin Secretion
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoro-l-leucine involves its incorporation into peptides and proteins, where it can influence their stability and function. The trifluoromethyl group imparts unique electronic and steric effects, which can enhance the thermal stability and resistance to enzymatic degradation of the modified peptides . The molecular targets and pathways involved include interactions with enzymes and receptors that recognize leucine or its analogs .
Comparison with Similar Compounds
- 5,5,5-Trifluoro-DL-leucine
- 3,3,3-Trifluoro-DL-alanine
- 4,4,4,4′,4′,4′-Hexafluoro-DL-valine
- 3-Fluoro-DL-valine
Comparison: 5,5,5-Trifluoro-l-leucine is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct properties compared to other fluorinated amino acids. For example, 4,4,4,4′,4′,4′-Hexafluoro-DL-valine has six fluorine atoms, leading to different steric and electronic effects. The specific substitution pattern in this compound makes it particularly useful for enhancing the stability and function of peptides .
Biological Activity
5,5,5-Trifluoro-L-leucine (TFL) is a fluorinated analogue of the essential amino acid leucine, characterized by the presence of three fluorine atoms on the carbon chain. This compound has garnered attention in biochemical and pharmaceutical research due to its unique properties and biological activities. This article reviews the biological activity of TFL, focusing on its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 227.14 g/mol
- CAS Number : 2792-72-5
TFL's biological activity is largely attributed to its structural similarity to leucine, allowing it to interact with various metabolic pathways. The trifluoromethyl group enhances its lipophilicity and stability, influencing protein synthesis and cellular signaling.
Key Mechanisms:
- Protein Synthesis : TFL acts as a competitive inhibitor in pathways that utilize leucine, potentially affecting protein synthesis rates in muscle and other tissues.
- mTOR Pathway Modulation : Similar to leucine, TFL may activate the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and metabolism.
1. Effects on Yeast Models
Research has demonstrated that TFL can be used as a selective marker in yeast (Saccharomyces cerevisiae) studies. A study characterized a TFL-resistant mutant strain, which exhibited altered gene expression related to amino acid metabolism:
- Study Reference : Properties of a trifluoroleucine-resistant mutant of Saccharomyces cerevisiae (Bioscience, Biotechnology, and Biochemistry, 2006) .
2. Impact on Muscle Metabolism
TFL’s effects on muscle metabolism have been explored through dietary supplementation studies:
- Case Study : A double-blind trial indicated that L-leucine supplementation (including analogs like TFL) improved functional status in older adults by enhancing lean tissue mass (LTM) and physical performance metrics .
3. Antioxidant Activity
TFL has been implicated in modulating antioxidant defenses in liver tissues:
- Findings : In studies assessing the effects of an L-leucine-rich diet (which includes TFL), it was found that this dietary approach reduced catalase (CAT) activity, suggesting a potential role in oxidative stress management .
Comparative Biological Activity Table
Safety and Toxicity
While TFL is generally considered safe for laboratory use, its toxicity profile must be considered:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for enantiomerically pure 5,5,5-Trifluoro-l-leucine, and how can experimentalists optimize yield and purity?
- Methodological Answer : Enantioselective synthesis typically involves asymmetric hydrogenation or enzymatic resolution. For example, Erdbrink et al. () utilized diastereomeric salt formation with chiral resolving agents (e.g., (R)-1-phenylethylamine) followed by enzymatic resolution using acylase I to achieve >99% enantiomeric excess (ee). Key optimization steps include solvent selection (e.g., aqueous methanol for crystallization) and temperature control during enzymatic cleavage to minimize racemization .
Q. How does the trifluoromethyl group influence the compound’s structural conformation compared to natural leucine?
- Methodological Answer : X-ray crystallography and circular dichroism (CD) spectroscopy reveal that the trifluoromethyl group induces steric and electronic effects, altering backbone dihedral angles and reducing helical propensity in peptides. Researchers should compare CD spectra of fluorinated vs. non-fluorinated leucine analogs in model peptides (e.g., poly-Ala sequences) to quantify helical destabilization .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) and reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase additive are standard. Purity can be validated via chiral HPLC using a Crownpak CR-I column, with isocratic elution (0.1% HClO₄ in H₂O) to resolve enantiomers .
Q. How can researchers verify the enantiomeric purity of synthesized this compound?
- Methodological Answer : Combine chiral chromatography (e.g., Daicel Chiralpak IA column) with polarimetric analysis. For absolute configuration confirmation, X-ray crystallography of diastereomeric salts (e.g., with (R)-1-phenylethylamine) is recommended .
Advanced Research Questions
Q. How can this compound be incorporated into protein engineering studies to investigate fluorine’s role in stabilizing hydrophobic cores?
- Methodological Answer : Use amber codon suppression or cell-free translation systems to site-specifically incorporate the analog into model proteins (e.g., T4 lysozyme). Monitor thermal stability via differential scanning calorimetry (DSC) and compare ΔTm values to wild-type proteins. Fluorine’s electron-withdrawing effects may enhance hydrophobic packing but reduce hydrogen-bonding capacity .
Q. What experimental strategies address contradictions in reported data on the compound’s metabolic stability in vivo?
- Methodological Answer : Discrepancies often arise from differences in model organisms or fluorination-dependent transport mechanisms. Conduct parallel studies in cell lines (e.g., HepG2 hepatocytes) and animal models (e.g., Sprague-Dawley rats) with isotopically labeled (¹⁸F or ¹³C) this compound. Use LC-MS/MS to track metabolic byproducts and compartmentalization .
Q. How do researchers mitigate analytical challenges in detecting low-abundance fluorinated metabolites derived from this compound?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with negative-ion mode electrospray ionization (ESI) to enhance sensitivity for fluorinated species. Pair with ¹⁹F NMR spectroscopy (470 MHz) to identify unique chemical shifts, leveraging fluorine’s 100% natural abundance and lack of background signals in biological matrices .
Q. What computational models predict the impact of this compound on protein folding kinetics?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields parameterized for fluorinated amino acids (e.g., CHARMM36m) can model steric and electrostatic effects. Validate predictions via stopped-flow fluorescence assays measuring folding rates of fluorinated vs. non-fluorinated variants .
Q. How can researchers design toxicity assays to evaluate off-target effects of this compound in eukaryotic systems?
- Methodological Answer : Use a tiered approach:
- In vitro : MTT assays in human primary cells (e.g., fibroblasts) to assess acute cytotoxicity.
- In vivo : Zebrafish embryotoxicity assays (FET) to monitor developmental anomalies.
- Omics : RNA-seq to identify dysregulated pathways (e.g., oxidative stress response) .
Q. What protocols ensure long-term stability of this compound in storage?
Properties
IUPAC Name |
(2S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)2-4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12)/t3?,4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGVJLGVINCWDP-BKLSDQPFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C[C@@H](C(=O)O)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276541 | |
Record name | 5,5,5-trifluoro-l-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25367-71-9 | |
Record name | 5,5,5-trifluoro-l-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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